molecular formula C20H22N2O3 B2701899 3-(4-methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propanamide CAS No. 941933-67-1

3-(4-methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propanamide

Cat. No. B2701899
M. Wt: 338.407
InChI Key: ZLIYOPIEPVPUKP-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propanamide, also known as MMPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPP belongs to the class of compounds known as propanamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Scientific Research Applications

Antioxidant and Anticancer Activity

Research has uncovered the significant antioxidant and anticancer activities of derivatives closely related to 3-(4-methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propanamide. Novel derivatives bearing semicarbazide and thiosemicarbazide among others have shown promising results. For instance, certain derivatives exhibited antioxidant activity surpassing that of ascorbic acid. These compounds demonstrated considerable anticancer potency against human glioblastoma and breast cancer cell lines, highlighting their potential in cancer therapy (Tumosienė et al., 2020).

Anticonvulsant Activity

A study on hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which share a core structural motif with 3-(4-methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propanamide, revealed significant anticonvulsant activities. These compounds integrated chemical fragments from known antiepileptic drugs, showcasing broad-spectrum activity across various preclinical seizure models, suggesting their utility in treating epilepsy (Kamiński et al., 2015).

Kinase Inhibition for Cancer Therapy

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, structurally analogous to the compound of interest, were identified as potent Met kinase inhibitors. Their optimized derivatives showed complete tumor stasis in specific human gastric carcinoma models, positioning them as viable candidates for cancer treatment and potentially implicating similar structures in therapeutic applications (Schroeder et al., 2009).

Antibacterial and Antifungal Agents

Further investigation into N-substituted propanamide derivatives highlighted their potential as antibacterial and antifungal agents. The structural framework of these compounds, closely related to 3-(4-methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propanamide, showcased excellent antimicrobial properties, underscoring the chemical's versatility and potential in developing new antimicrobial therapies (Zala, Dave, & Undavia, 2015).

Electrochromic Applications

In the realm of materials science, derivatives similar in structure to the compound have been used in synthesizing electrochromic polymers. These materials, utilized in high-contrast electrochromic devices, demonstrate the compound's broader applicational scope beyond biomedical research, indicating its potential in technological advancements (Su, Chang, & Wu, 2017).

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-18-10-7-15(8-11-18)9-12-19(23)21-16-4-2-5-17(14-16)22-13-3-6-20(22)24/h2,4-5,7-8,10-11,14H,3,6,9,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIYOPIEPVPUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide

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